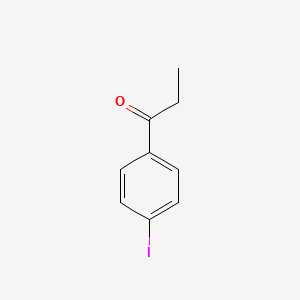

1-(4-Iodophenyl)propan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTCRHXSVHRKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292540 | |

| Record name | 1-(4-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31970-26-0 | |

| Record name | 31970-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-iodophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-iodophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 1-(4-Iodophenyl)propan-1-one: Properties, Synthesis, and Applications for Chemical Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant utility in organic synthesis and drug discovery. We will explore its fundamental physicochemical properties, detail its synthesis via Friedel-Crafts acylation, analyze its spectroscopic signature, and discuss its reactivity. Particular emphasis is placed on its application as a versatile building block for constructing complex molecular architectures, including pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this compound's chemical profile and synthetic potential.

Introduction: A Versatile Aryl Ketone Intermediate

This compound is an aromatic ketone distinguished by two key functional groups: a propanoyl chain and an iodine atom substituted at the para-position of the phenyl ring. This unique combination makes it a valuable precursor in synthetic chemistry. The ketone moiety serves as a handle for a variety of chemical transformations, while the carbon-iodine bond is an excellent functional group for modern cross-coupling reactions, enabling the construction of complex molecular scaffolds. Its structural framework is a precursor to various targeted molecules, including certain classes of psychoactive compounds and enzyme inhibitors, highlighting its importance in medicinal chemistry and pharmacological research.[1][2]

Core Physicochemical and Safety Data

A precise understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting. The essential data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉IO | [3][4] |

| Molecular Weight | 260.07 g/mol | [3][5] |

| CAS Number | 31970-26-0 | [3][5] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95-97% | [3][5] |

| IUPAC Name | This compound | [5] |

| InChI Key | FJTCRHXSVHRKBR-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CCC(=O)C1=CC=C(I)C=C1 | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Table 2: GHS Safety and Hazard Information

| Category | Code & Description | Reference(s) |

| Pictogram | GHS07 (Exclamation mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Incompatible Materials | Strong oxidizing agents, Bases. | [6] |

Synthesis and Mechanism: The Friedel-Crafts Acylation

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of iodobenzene.[7][8] This classic electrophilic aromatic substitution reaction involves reacting iodobenzene with an acylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction Mechanism

The causality behind this synthesis is a three-step process:

-

Formation of the Electrophile : The Lewis acid (AlCl₃) coordinates to the chlorine atom of propanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly electrophilic and resonance-stabilized acylium ion.[7][9]

-

Electrophilic Attack : The π-electron system of the iodobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The iodine atom is a deactivating but ortho-, para-directing group; the para-product is typically favored due to reduced steric hindrance.

-

Rearomatization : A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[9] The reaction is then quenched with water to liberate the final ketone product.[9]

An advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements, ensuring the propanoyl group is installed without isomerization.[7][8] Furthermore, the resulting ketone is a deactivating group, which prevents polyacylation reactions.[7]

Sources

- 1. DOx - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 31970-26-0 [sigmaaldrich.com]

- 4. This compound | C9H9IO | CID 256592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 31970-26-0 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(4-Iodophenyl)propan-1-one (CAS: 31970-26-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Iodophenyl)propan-1-one, also known as 4'-iodopropiophenone, is a halogenated aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its structure, featuring a reactive carbonyl group and a carbon-iodine bond on a phenyl ring, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on its utility in the field of medicinal chemistry and drug discovery.

Physicochemical Properties & Spectral Data

Accurate characterization of a chemical compound is fundamental to its application in research and development. The key identifiers and physical properties of this compound are summarized below.

Table 1: Compound Identification and Properties

| Identifier | Value | Source(s) |

| CAS Number | 31970-26-0 | [1] |

| Molecular Formula | C₉H₉IO | [2] |

| Molecular Weight | 260.07 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Room temperature, inert atmosphere, keep in dark place |

Spectral data is crucial for the structural elucidation and purity confirmation of this compound. The following table outlines its characteristic spectral features.

Table 2: Spectral Data

| Spectrum | Characteristic Peaks | Source(s) |

| ¹H NMR (CDCl₃) | δ 7.82 (d, 2H), 7.67 (d, 2H), 2.96 (q, 2H), 1.22 (t, 3H) | [1] |

| ¹³C NMR | Data not explicitly found in searches, but expected peaks would include signals for the carbonyl carbon, aromatic carbons (including the carbon bearing the iodine), and the aliphatic carbons of the propanoyl group. | |

| IR Spectroscopy | Expected to show a strong absorption band for the C=O stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. | |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 260, with a characteristic isotopic pattern due to the presence of iodine. |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene.[3][4][5] This electrophilic aromatic substitution reaction involves the reaction of iodobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).[1]

Rationale Behind Experimental Choices

-

Lewis Acid Catalyst (AlCl₃): Aluminum trichloride is a strong Lewis acid that coordinates with the chlorine atom of propanoyl chloride, generating a highly electrophilic acylium ion. This acylium ion is the active electrophile that attacks the electron-rich iodobenzene ring.[3][4]

-

Solvent (Carbon Disulfide, CS₂): Carbon disulfide is a traditional solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve the reactants and the aluminum chloride complex.[1] However, due to its toxicity and flammability, other solvents like dichloromethane or nitrobenzene can also be used.

-

Reaction Temperature: The reaction is initially cooled to 0-5 °C during the addition of reagents to control the exothermic reaction and prevent side reactions. It is then allowed to stir at room temperature to ensure the completion of the reaction.[1]

-

Workup: The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid. This hydrolyzes the aluminum chloride complex, protonates the intermediate, and separates the organic product from the inorganic salts.[1] Subsequent washing with water and brine removes any remaining acid and inorganic impurities.

Detailed Experimental Protocol

-

Reaction Setup: In a dry three-necked flask equipped with a nitrogen inlet, add iodobenzene (1.0 eq) and carbon disulfide.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Catalyst Addition: Add anhydrous aluminum trichloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Acylating Agent Addition: Slowly add propanoyl chloride (1.3 eq) dropwise, ensuring the temperature remains between 5-10 °C.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.[1]

-

Quenching: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% hydrochloric acid.[1]

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and saturated saline solution.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of two key functional groups: the aryl iodide and the ketone. These groups can be selectively targeted to introduce a wide range of molecular diversity.

Reactions at the Aryl-Iodine Bond

The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

-

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to yield aryl alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

Reactions at the Ketone Carbonyl Group

The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can also be modified through reactions at the adjacent α-carbon.[6]

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6]

-

Grignard Reaction: Reaction with Grignard reagents (R-MgX) to form tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into a carbon-carbon double bond.

-

α-Halogenation: The α-carbon can be halogenated, typically with bromine, to introduce a handle for further functionalization.

-

α-Functionalization: The α-position of the ketone can be functionalized through various reactions, such as α-tosyloxylation, which is valuable in the synthesis of chiral molecules.[7][8][9]

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. Its utility as a building block is demonstrated in the synthesis of compounds targeting a range of therapeutic areas.

-

Neuroscience: Derivatives of this compound have been explored in the development of agents targeting monoamine transporters, which are implicated in conditions like depression and ADHD. For instance, analogues of pyrovalerone, which are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET), can be synthesized from related starting materials.[10]

-

Diagnostic Imaging: The presence of an iodine atom allows for the straightforward introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This makes this compound and its derivatives valuable precursors for the development of radiolabeled imaging agents for single-photon emission computed tomography (SPECT) to visualize and study biological targets in vivo, such as β-amyloid plaques in Alzheimer's disease.[11][12]

-

General Medicinal Chemistry: The ability to readily modify both the aryl ring and the propanone side chain allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This accelerates the process of identifying and optimizing lead compounds in drug discovery programs.[13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[14]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]

-

Incompatible Materials: Strong bases and oxidizing agents.[14]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its dual reactivity at the aryl iodide and ketone functionalities provides a rich platform for the synthesis of diverse and complex molecular structures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this compound in the creation of novel therapeutic agents and diagnostic tools.

References

-

Mol-Instincts. (n.d.). Cas no 31970-26-0 (this compound). Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Iodophenyl)ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

LibreTexts. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Iodophenyl)propan-2-one. Retrieved from [Link]

-

ResearchGate. (2023, August 5). A Unique Site-Selective Reaction of Ketones with New Recyclable Hypervalent Iodine(III) Reagents Based on a Tetraphenylmethane Structure. Retrieved from [Link]

-

PubChem. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

-

ACS Publications. (2012, December 12). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. Retrieved from [Link]

-

Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Retrieved from [Link]

-

PubMed Central. (2023, May 9). Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. Retrieved from [Link]

-

NCBI. (2011, December 12). Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. Retrieved from [Link]

-

Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

-

YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

-

PubMed. (n.d.). Recent Advances in the Biology and Medicinal Chemistry of TRPA1. Retrieved from [Link]

-

PubMed. (2012, February 7). Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). PART 15.3.3 H-1 proton NMR Spectroscopy - INDEX of 1H NMR spectra of organic compounds. Retrieved from [Link]

-

University of Huddersfield Research Portal. (n.d.). Chiral Aryl Iodide-Catalyzed Enantioselective α-Oxidation of Ketones. Retrieved from [Link]

-

ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]

Sources

- 1. 4-iodopropiophenone | 31970-26-0 [chemicalbook.com]

- 2. This compound | C9H9IO | CID 256592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jackwestin.com [jackwestin.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.hud.ac.uk [pure.hud.ac.uk]

- 10. drugs.ie [drugs.ie]

- 11. Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Radioiodinated (1 E,4 E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1 E,4 E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in the biology and medicinal chemistry of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(4-Iodophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-iodophenyl)propan-1-one, a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. The document delineates its fundamental physicochemical properties, including its molecular weight, and offers detailed protocols for its characterization using modern analytical techniques. Furthermore, it explores the compound's synthetic utility as a versatile building block and discusses its potential applications in the development of novel therapeutic agents. Safety protocols and handling procedures are also outlined to ensure its responsible use in a laboratory setting. This guide is intended to serve as a critical resource for researchers, chemists, and pharmacologists engaged in the exploration and application of this valuable chemical entity.

Introduction

This compound is a chemical compound that belongs to the class of aromatic ketones. Its structure is characterized by a propan-1-one group attached to a phenyl ring, which is substituted with an iodine atom at the para position. This unique combination of a reactive carbonyl group and a versatile aryl iodide moiety makes it a valuable intermediate in a variety of organic transformations. The presence of the iodine atom, in particular, opens up avenues for cross-coupling reactions, which are pivotal in the construction of complex molecular architectures. In the realm of drug development, aryl ketones and organoiodine compounds are prevalent structural motifs in many biologically active molecules, underscoring the potential of this compound as a precursor to novel pharmaceuticals.[1]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C9H9IO | [2] |

| Molecular Weight | 260.07 g/mol | [2][3] |

| CAS Number | 31970-26-0 | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95-97% | [3][4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

These properties provide the foundational data necessary for stoichiometric calculations, reaction setup, and appropriate storage to maintain the compound's integrity.

Synthesis and Mechanistic Considerations

While a detailed synthetic protocol is beyond the scope of this guide, a common and effective method for the preparation of this compound involves the Friedel-Crafts acylation of iodobenzene with propanoyl chloride or propanoic anhydride.

Caption: Generalized Friedel-Crafts acylation for the synthesis of this compound.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The mechanism proceeds through the formation of a highly electrophilic acylium ion from the propanoyl chloride and the Lewis acid. This acylium ion then undergoes an electrophilic aromatic substitution reaction with iodobenzene. The para-substitution is generally favored due to the directing effect of the iodine atom, although ortho-isomers may also be formed as minor byproducts. Purification is typically achieved through recrystallization or column chromatography.

Analytical Characterization: A Self-Validating Workflow

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A multi-technique approach provides a self-validating system, where the results from each analysis corroborate the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see a triplet for the methyl protons, a quartet for the methylene protons, and two doublets in the aromatic region corresponding to the protons on the iodophenyl ring.[5]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments. Key signals would include those for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the iodine showing a characteristic chemical shift), and the aliphatic carbons of the propyl chain.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[7]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aromatic Ketone) | ~1685-1665 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Aliphatic) | ~2980-2850 |

| C-I | ~600-500 |

The strong absorption band for the carbonyl group is a key diagnostic feature.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

-

Electron Ionization (EI-MS) : This technique will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.07 g/mol ). Characteristic fragmentation patterns, such as the loss of the ethyl group or the iodo group, can also be observed.[9]

-

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[9]

Sources

- 1. Drug development: Lessons from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound | 31970-26-0 [sigmaaldrich.com]

- 4. aurumpharmatech.com [aurumpharmatech.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 1-(4-Iodophenyl)propan-2-one | C9H9IO | CID 13772685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Structural Elucidation of 1-(4-Iodophenyl)propan-1-one

This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning required for the complete structural elucidation of 1-(4-Iodophenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document outlines a self-validating system of protocols, from synthesis to definitive spectroscopic and crystallographic analysis.

Introduction

This compound is an aromatic ketone with the chemical formula C₉H₉IO.[1][2] Its structure, featuring a propiophenone core substituted with an iodine atom at the para position of the phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds where the iodo-group can serve as a handle for cross-coupling reactions. The unambiguous confirmation of its molecular structure is paramount for its application in complex synthetic pathways and for ensuring the integrity of downstream products. This guide details the multifaceted approach to its structural verification.

Molecular and Chemical Properties

A foundational understanding of the basic properties of this compound is essential before undertaking its detailed structural analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO | [3] |

| Molecular Weight | 260.07 g/mol | [3] |

| CAS Number | 31970-26-0 | [3] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [3] |

| Purity (Typical) | ≥97% | [3] |

Synthesis and Purification

A reliable method for the synthesis of this compound is crucial for obtaining a pure sample for analysis. A common and effective method is the Friedel-Crafts acylation of iodobenzene.[4][5][6]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from iodobenzene and propanoyl chloride using aluminum chloride as a Lewis acid catalyst.

Reagents and Materials:

-

Iodobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propanoyl chloride to the stirred suspension via an addition funnel.

-

After the addition is complete, add iodobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Elucidation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.6 | Doublet | 2H | Aromatic protons meta to the carbonyl group |

| ~2.9 | Quartet | 2H | Methylene protons (-CH₂-) of the ethyl group |

| ~1.2 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl group |

Causality behind Predictions:

-

The aromatic protons will appear as two doublets due to the para-substitution pattern, creating an AA'BB' spin system. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear at a lower field (~7.8 ppm) compared to the protons meta to the carbonyl group (~7.6 ppm).

-

The methylene protons of the ethyl group are adjacent to the carbonyl group, which deshields them, causing them to appear around 2.9 ppm. They will be split into a quartet by the neighboring three methyl protons (n+1 rule).

-

The methyl protons of the ethyl group are further from the carbonyl and will appear at a higher field (~1.2 ppm). They will be split into a triplet by the adjacent two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Carbonyl carbon (C=O) |

| ~138 | Aromatic carbon attached to the carbonyl group |

| ~137 | Aromatic carbons ortho to the iodine atom |

| ~130 | Aromatic carbons meta to the iodine atom |

| ~101 | Aromatic carbon attached to the iodine atom (ipso-carbon) |

| ~32 | Methylene carbon (-CH₂-) |

| ~8 | Methyl carbon (-CH₃) |

Causality behind Predictions:

-

The carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 200 ppm for aromatic ketones.

-

The aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the carbonyl and iodo substituents. The ipso-carbon attached to the iodine atom is expected to be significantly shielded due to the heavy atom effect.

-

The aliphatic carbons of the ethyl group will appear at a much higher field, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3010 | Medium | Aromatic C-H stretching |

| ~2980-2850 | Medium | Aliphatic C-H stretching |

| ~1685 | Strong, Sharp | C=O stretching of the aromatic ketone |

| ~1580, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~830 | Strong | Para-disubstituted C-H out-of-plane bending |

| ~500 | Medium | C-I stretching |

Causality behind Predictions:

-

A strong, sharp absorption band around 1685 cm⁻¹ is highly characteristic of the carbonyl group of an aromatic ketone.[2]

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the phenyl ring and the ethyl group.

-

The strong band around 830 cm⁻¹ is indicative of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

| m/z | Ion |

| 260 | [M]⁺ (Molecular Ion) |

| 231 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 133 | [C₇H₄I]⁺ |

| 127 | [I]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Causality behind Predictions:

-

The molecular ion peak at m/z 260 will confirm the molecular weight.

-

The most prominent fragmentation is expected to be the alpha-cleavage, resulting in the loss of the ethyl radical to form the stable acylium ion at m/z 231.

-

Further fragmentation can lead to the loss of carbon monoxide from the acylium ion. Other characteristic fragments include the iodophenyl cation and the iodine cation.

Sources

- 1. 4 -Hydroxy-3 -iodoacetophenone 97 62615-24-1 [sigmaaldrich.com]

- 2. This compound | C9H9IO | CID 256592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4'-Iodoacetophenone(13329-40-3) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Iodoacetophenone [webbook.nist.gov]

- 9. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]

- 10. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-Iodophenyl)propan-1-one: Synthesis, Properties, and Applications

Abstract

1-(4-Iodophenyl)propan-1-one, also widely known by its common synonym 4'-Iodopropiophenone, is an iodinated aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its unique structure, featuring a reactive ketone functional group and a C-I bond amenable to a wide array of cross-coupling reactions, makes it a valuable building block for researchers in medicinal chemistry, drug discovery, and materials science. This guide provides an in-depth examination of its nomenclature, physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation with mechanistic insights, and a discussion of its current and potential applications. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Nomenclature and Chemical Identity

Accurate identification is the cornerstone of chemical research. The compound is systematically named and cataloged under various identifiers across chemical databases and regulatory bodies.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 4'-Iodopropiophenone, 1-(4-iodophenyl)-1-propanone | [2] |

| CAS Number | 31970-26-0 | [2] |

| Molecular Formula | C₉H₉IO | [1] |

| Molecular Weight | 260.07 g/mol | |

| InChI | 1S/C9H9IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| InChIKey | FJTCRHXSVHRKBR-UHFFFAOYSA-N |

Physicochemical and Safety Properties

Understanding the physical properties and safety profile of a chemical is critical for its proper handling, storage, and application in experimental design.

Physical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | ≥97% (Typical) | |

| Storage Temperature | Room temperature | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere |

GHS Safety and Hazard Information

This compound is considered hazardous and requires careful handling in a laboratory setting.

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |

| Signal Word | Warning | ||

| Pictogram | GHS07 (Exclamation Mark) | ||

| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of iodobenzene.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for creating aryl ketones.[3]

Expertise & Causality: The "Why" Behind the Protocol

The selection of reagents and conditions in a Friedel-Crafts acylation is dictated by well-established mechanistic principles.

-

The Catalyst: A strong Lewis acid, typically anhydrous aluminum trichloride (AlCl₃), is essential.[2][4] Its role is to coordinate with the chlorine atom of the acylating agent (propionyl chloride), polarizing the C-Cl bond to facilitate its cleavage. This generates a highly reactive, resonance-stabilized acylium ion (CH₃CH₂CO⁺). This electrophile is potent enough to be attacked by the electron-rich π-system of the iodobenzene ring.

-

Reaction Control: The initial addition of AlCl₃ and propionyl chloride is performed at a reduced temperature (0-10 °C).[2] This is a critical control measure to manage the highly exothermic nature of the complex formation and the subsequent acylation reaction, preventing side reactions and ensuring higher yield and purity.

-

Advantages over Alkylation: Friedel-Crafts acylation is often preferred over its alkylation counterpart for two key reasons. First, the product, an aryl ketone, is deactivated towards further substitution, which prevents the poly-acylation that often plagues alkylation reactions.[3][5] Second, the acylium ion intermediate is not susceptible to the carbocation rearrangements that can lead to isomeric product mixtures in alkylation.[5]

Synthetic Workflow Diagram

Caption: Friedel-Crafts Acylation workflow for this compound.

Trustworthiness: A Self-Validating Experimental Protocol

This protocol, adapted from established literature, includes integral workup and purification steps that ensure the isolation and validation of the target compound.[2]

-

Apparatus Setup: A dry 1 L three-necked flask is fitted with a nitrogen inlet, a dropping funnel, and a magnetic stirrer. The system is purged with dry nitrogen to maintain an inert atmosphere, preventing the deactivation of the Lewis acid catalyst by atmospheric moisture.

-

Reagent Charging: Charge the flask with iodobenzene (100 g, 0.49 mol) and 200 mL of carbon disulfide (CS₂). Cool the mixture to 0-5 °C in an ice bath.

-

Catalyst Addition: To the cooled solution, add anhydrous aluminum trichloride (80 g, 0.6 mol) in portions, ensuring the temperature does not exceed 10 °C.

-

Acylating Agent Addition: Slowly add propionyl chloride (60 g, 0.64 mol) dropwise from the dropping funnel over 30-60 minutes, maintaining the reaction temperature between 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching (Self-Validation Step 1): Slowly and carefully pour the reaction mixture into a 5 L beaker containing 1 L of 10% hydrochloric acid and 1 kg of crushed ice. This step hydrolyzes the aluminum complexes, quenches the reaction, and moves the product into the organic phase.

-

Extraction (Self-Validation Step 2): Transfer the mixture to a separatory funnel and extract with ethyl acetate (1 L). Separate the organic layer and wash it sequentially with water (2 x 500 mL) and saturated brine (500 mL) to remove residual acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at 40 °C to yield the crude product.

-

Purification and Characterization (Self-Validation Step 3): The resulting solid can be further purified by recrystallization or column chromatography. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The reported ¹H NMR spectrum shows characteristic signals at δ 7.82 (d, 2H), 7.67 (d, 2H), 2.96 (q, 2H), and 1.22 (t, 3H).[2]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile platform molecule for constructing more complex chemical entities.

-

Scaffold for Cross-Coupling Reactions: The para-iodo substituent is a key functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[6] This allows for the straightforward introduction of diverse aryl, vinyl, or alkynyl groups, enabling the rapid generation of compound libraries for screening in drug discovery programs.

-

Precursor to Pharmacologically Active Amines: The ketone functionality can be readily converted into an amine via reductive amination.[7] This pathway is crucial for synthesizing substituted phenethylamine and amphetamine derivatives. Analogs such as DOI (2,5-Dimethoxy-4-iodoamphetamine) are potent agonists of serotonin 5-HT₂ receptors and are invaluable research tools for studying neuropsychiatric disorders.[8][9] The core structure of this compound provides a template for accessing novel central nervous system (CNS) agents.

-

Intermediate for Radioligands and Imaging Agents: The presence of iodine makes this compound and its derivatives suitable for developing radiolabeled molecules for medical imaging techniques like Single-Photon Emission Computed Tomography (SPECT).[10] Radioiodinated derivatives of related ketone structures have been investigated as imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[10][11]

Conclusion

This compound is a chemical intermediate of significant value, bridging basic organic synthesis with advanced applications in medicinal chemistry and molecular imaging. Its straightforward synthesis via Friedel-Crafts acylation, combined with the dual reactivity of its ketone and aryl iodide moieties, provides a robust platform for the discovery and development of novel, high-value molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its full synthetic potential.

References

-

PubChem. 1-(4-Iodophenyl)propan-2-one | C9H9IO | CID 13772685. [Link]

-

PubChem. This compound | C9H9IO | CID 256592. [Link]

-

PubChem. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869. [Link]

-

Safrole. 2-Iodo-4'-Methylpropiophenone. [Link]

-

Cheméo. Chemical Properties of 4-Iodoacetophenone (CAS 13329-40-3). [Link]

-

Mojtahedi, M. M., et al. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

-

PubChem. 4-Iodophenol | C6H5IO | CID 10894. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Suzhou Rovathin Foreign Trade Co.,Ltd. 1-(4-Iodophenyl)-1-propanone,31970-26-0. [Link]

-

Pearson+. Write a Friedel-Crafts reaction for the synthesis of propiophenone. [Link]

-

Chad's Prep. Friedel Crafts Alkylation and Acylation. YouTube, 4 Mar. 2021. [Link]

-

Wikipedia. DOx. [Link]

-

AbacipharmTech. This compound. [Link]

-

National Center for Biotechnology Information. (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. [Link]

-

PubMed. Radioiodinated (1 E,4 E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1 E,4 E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. [Link]

-

MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

-

PubChem. Propan-1-one, 1-[4-(1-methylethyl)-2-nitrosophenyl]- | C12H15NO2 | CID 609539. [Link]

-

ACS Omega. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]

-

US EPA. 1-Propanone, 1-(4-aminophenyl)- - Substance Details. [Link]

-

Wikipedia. 2,5-Dimethoxy-4-iodoamphetamine. [Link]

Sources

- 1. This compound | C9H9IO | CID 256592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-iodopropiophenone | 31970-26-0 [chemicalbook.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 8. DOx - Wikipedia [en.wikipedia.org]

- 9. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]

- 10. Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Radioiodinated (1 E,4 E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1 E,4 E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 4'-iodopropiophenone

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Iodopropiophenone

Introduction

4'-Iodopropiophenone is an aromatic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a propiophenone core with an iodine atom at the para position of the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, while the ketone functionality allows for a wide range of subsequent chemical transformations.

This guide provides a comprehensive overview of the core physical and chemical properties of 4'-iodopropiophenone. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective application in a laboratory setting. We will delve into its macroscopic properties, spectroscopic signature, synthesis, and safe handling, explaining the causality behind experimental observations and methodologies.

Chemical Identity and Core Properties

The fundamental identity of a compound dictates its behavior. 4'-Iodopropiophenone's structure combines an aromatic ring, a ketone, and a halogen, each contributing to its overall physicochemical profile.

| Property | Value | Source |

| IUPAC Name | 1-(4-Iodophenyl)propan-1-one | N/A |

| CAS Number | 31970-26-0 | [1] |

| Molecular Formula | C₉H₉IO | N/A |

| Molecular Weight | 260.07 g/mol | Calculated |

| Chemical Structure | N/A |

The molecule's polarity is dominated by the carbonyl group (C=O), while its high molecular weight and the polarizability of the C-I bond contribute significantly to its intermolecular forces, suggesting it is a solid at room temperature.

Macroscopic Physical Properties

While specific experimental data for 4'-iodopropiophenone is not widely published, we can infer its properties with high confidence based on established chemical principles and comparison with structurally similar compounds.

| Property | Estimated Value / Observation | Rationale / Analog Comparison |

| Appearance | White to pale yellow/brown crystalline solid | Based on the appearance of analogs like 4'-iodoacetophenone (pale brown to brown crystalline powder).[2] |

| Melting Point | Estimated: 75-90 °C | The related 4'-iodoacetophenone melts at 82-84 °C.[3] The addition of a methylene group (to make propiophenone from acetophenone) typically has a minor effect on the melting point of aromatic ketones compared to the significant increase caused by the heavy iodine atom. For reference, 4'-methylpropiophenone is a liquid with a melting point of 7.2 °C.[4][5] |

| Boiling Point | > 250 °C (at atm. pressure) | High molecular weight and polarity suggest a high boiling point. 4'-Iodoacetophenone boils at 142-144 °C at 12 Torr.[2] 4'-Methylpropiophenone boils at 238-239 °C at atmospheric pressure.[5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate) | The large, nonpolar iodophenyl group dominates, making it insoluble in water, a common trait for similar compounds like 4'-methylpropiophenone.[4] Halogenated aromatics like 4-iodophenol are readily soluble in organic solvents.[6] |

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[7] A sharp melting range (typically < 2 °C) is indicative of high purity, whereas impurities lead to a depressed and broadened melting range.[7]

-

Sample Preparation: Place a small amount of dry 4'-iodopropiophenone onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.[8]

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is sufficient.[9]

-

Measurement (Initial - Rapid): Place the loaded capillary into a melting point apparatus. Heat rapidly (e.g., 10-15 °C/min) to determine an approximate melting range.[9][10]

-

Measurement (Precise - Slow): Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Insert a new sample and heat at a slow rate (1-2 °C/min) through the expected range.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[9]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a fingerprint of a molecule, allowing for unambiguous structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The reported spectrum for 4'-iodopropiophenone confirms its structure.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Interpretation |

| 7.82 | Doublet (d) | 2H | Ar-H (ortho to C=O) | These protons are deshielded by the electron-withdrawing carbonyl group. They are split into a doublet by the adjacent protons (meta to C=O). |

| 7.67 | Doublet (d) | 2H | Ar-H (meta to C=O) | These protons are less deshielded than their ortho counterparts. They are split into a doublet by the adjacent protons (ortho to C=O). |

| 2.96 | Quartet (q) | 2H | -CO-CH₂ -CH₃ | The methylene protons are adjacent to 3 protons on the methyl group, resulting in a quartet (n+1 = 3+1 = 4). |

| 1.22 | Triplet (t) | 3H | -CO-CH₂-CH₃ | The methyl protons are adjacent to 2 protons on the methylene group, resulting in a triplet (n+1 = 2+1 = 3). |

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~199 | C =O | The carbonyl carbon is highly deshielded and typically appears near 200 ppm in aromatic ketones.[11] |

| ~138 | Ar-C (ipso to C=O) | The aromatic carbon directly attached to the carbonyl group. |

| ~138 | Ar-C -H (meta to C=O) | The two equivalent aromatic carbons meta to the carbonyl group. |

| ~130 | Ar-C -H (ortho to C=O) | The two equivalent aromatic carbons ortho to the carbonyl group. |

| ~100 | Ar-C -I | The carbon bearing the iodine atom is significantly shielded compared to other aromatic carbons, a known heavy-atom effect.[13] |

| ~32 | -CO-C H₂-CH₃ | The methylene carbon adjacent to the carbonyl. |

| ~8 | -CO-CH₂-C H₃ | The terminal methyl carbon, typically appearing far upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is dominated by a strong carbonyl stretch.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2975, ~2880 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1680 | C=O Stretch | Aryl Ketone |

| ~1580 | C=C Stretch | Aromatic Ring |

| ~820 | C-H Bend | Para-disubstituted Aromatic Ring |

| ~500 | C-I Stretch | Aryl Iodide |

ATR is a modern, rapid method for obtaining IR spectra of solid powders with minimal sample preparation.[14][15]

-

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[15] Take a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of 4'-iodopropiophenone powder directly onto the center of the ATR crystal.[14]

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. This ensures good optical contact.[15]

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

| m/z (Predicted) | Ion Identity | Interpretation |

| 260 | [M]⁺• | Molecular Ion Peak . Confirms the molecular weight. |

| 231 | [M - C₂H₅]⁺ | Loss of the ethyl group, forming a stable 4-iodobenzoyl cation. This is expected to be a major fragment. |

| 104 | [C₇H₅O]⁺ | Benzoyl cation, resulting from the loss of iodine. |

| 76 | [C₆H₄]⁺• | Benzyne radical cation from fragmentation of the aromatic ring. |

GC-MS is ideal for analyzing volatile and thermally stable compounds like 4'-iodopropiophenone.[16]

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[17] The sample must be free of particulates.[16]

-

Instrument Setup:

-

Injector: Set to a temperature that ensures rapid vaporization without degradation (e.g., 250 °C).

-

GC Column: Use a standard non-polar column (e.g., DB-5).

-

Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

MS Detector: Operate in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 300 amu.[18]

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the compound. The mass spectrum corresponding to this peak can then be analyzed to identify the molecular ion and characteristic fragments.[19]

Synthesis and Purification

Understanding the synthesis of 4'-iodopropiophenone provides critical context for potential impurities and handling. It is typically synthesized via a Friedel-Crafts acylation of iodobenzene.[1]

Reaction: Friedel-Crafts Acylation

Iodobenzene is reacted with propionyl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][20]

Mechanism Insight: The role of AlCl₃ is to coordinate with the chlorine atom of propionyl chloride, which facilitates its departure and generates a highly reactive acylium ion electrophile.[21][22] The electron-rich iodobenzene ring then attacks this electrophile. Despite iodine being a deactivating group, it is an ortho-, para-director; the para-product is sterically favored.[23] A stoichiometric amount of AlCl₃ is required because the product ketone is a Lewis base and forms a complex with the catalyst.[21] An aqueous workup is necessary to break this complex and isolate the final product.

Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 4'-iodopropiophenone.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4'-iodopropiophenone is not widely available, data from analogous compounds like 4'-methylpropiophenone and 4'-iodoacetophenone allow for a reliable assessment of its potential hazards.[24][25]

-

Hazard Classification (Anticipated):

-

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[26]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[24]

-

-

Storage:

Conclusion

4'-Iodopropiophenone is a key synthetic intermediate whose physical properties are dictated by its aromatic ketone structure and para-iodine substituent. It is a crystalline solid with poor aqueous solubility but good solubility in common organic solvents. Its identity and purity are readily confirmed through a combination of melting point analysis and spectroscopic techniques (NMR, IR, MS), for which characteristic signatures have been detailed in this guide. A robust understanding of its synthesis via Friedel-Crafts acylation and adherence to appropriate safety protocols are essential for its successful and safe application in research and development.

References

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Mass Spectrometry Laboratory. [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. [Link]

-

Downard, K. (n.d.). Gas Chromatography Mass Spectrometry. In Mass Spectrometry: A Foundation Course. [Link]

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. [Link]

-

Chegg. (2021). Solved: Friedel-Crafts acylation of iodobenzene with acetyl.... [Link]

-

University of Texas at Dallas. (n.d.). THE STRUCTURE DETERMINATION OF ORGANIC COMPOUNDS BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Al-Masri, M. (n.d.). Experiment 1: Melting Point. An-Najah National University. [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

-

San Diego Miramar College. (n.d.). Experiment 1 - Melting Points. [Link]

-

Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE. [Link]

-

Pearson, D. E., & Pope, W. J. (1972). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 20-23. [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

A&A Pharmachem. (2024). Safety Data Sheet: 4'-Methylpropiophenone. [Link]

-

Shimadzu. (n.d.). Powder Samples. [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Zhang, G., et al. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Iodoacetophenone (CAS 13329-40-3). [Link]

-

Synthetika. (n.d.). 4'-Methylpropiophenone 99%. [Link]

-

PubChem. (n.d.). 4'-Hydroxypropiophenone. National Institutes of Health. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

LookChem. (n.d.). Cas no 31970-26-0 (this compound). [Link]

-

Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). [Link]

-

PubChem. (n.d.). 4-Iodophenol. National Institutes of Health. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4'-Methylpropiophenone (CAS 5337-93-9). [Link]

-

Wikipedia. (2024). 4-Iodophenol. [Link]

Sources

- 1. 4-iodopropiophenone | 31970-26-0 [chemicalbook.com]

- 2. 4'-Iodoacetophenone | 13329-40-3 [chemicalbook.com]

- 3. 4′-ヨードアセトフェノン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-methylpropiophenone, 4'-Methylpropiophenone 99% 100ml - SYNTHETIKA [synthetikaeu.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Iodophenol | 540-38-5 [chemicalbook.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomosul.edu.iq [uomosul.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. rsc.org [rsc.org]

- 12. 4'-Iodoacetophenone(13329-40-3) 13C NMR spectrum [chemicalbook.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. agilent.com [agilent.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Sample preparation GC-MS [scioninstruments.com]

- 17. uoguelph.ca [uoguelph.ca]

- 18. metbio.net [metbio.net]

- 19. memphis.edu [memphis.edu]

- 20. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Solved Friedel-Crafts acylation of iodobenzene with acetyl | Chegg.com [chegg.com]

- 24. dcfinechemicals.com [dcfinechemicals.com]

- 25. echemi.com [echemi.com]

- 26. fishersci.com [fishersci.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 1-(4-Iodophenyl)propan-1-one in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-(4-Iodophenyl)propan-1-one, a key intermediate in pharmaceutical and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines robust experimental methodologies for its determination, and discusses the practical implications of its solubility profile in various applications.

Introduction: The Significance of this compound and Its Solubility

This compound is an organic compound featuring a ketone functional group and an iodine atom attached to a phenyl ring.[1] Its molecular structure makes it a valuable precursor in a variety of chemical transformations, particularly in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] The solubility of this compound is a critical physical property that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility in different organic solvents is paramount for optimizing synthetic routes, ensuring reaction efficiency, and developing viable drug delivery systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H9IO | PubChem[2] |

| Molecular Weight | 260.07 g/mol | Sigma-Aldrich[3] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity | Typically ≥95% | Sigma-Aldrich, Aurum Pharmatech[3][4] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | Sigma-Aldrich[3] |

The presence of a polar ketone group and a large, nonpolar iodophenyl group suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a cornerstone of solubility prediction.[5] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) of the ketone is polar, leading to dipole-dipole interactions with polar solvents.

-

London Dispersion Forces: The large iodophenyl group is nonpolar and will primarily interact through London dispersion forces, favoring solubility in nonpolar solvents.

-

Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This suggests potential solubility in protic solvents.

The overall solubility in a given solvent will be a balance between these competing interactions. It is expected to exhibit moderate solubility in a range of organic solvents.[1]

Experimental Determination of Solubility: A Validated Protocol

A precise determination of solubility requires a systematic experimental approach. The following protocol is a robust method for qualitatively and semi-quantitatively assessing the solubility of this compound.

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Analytical balance

-

Graduated cylinders or pipettes

Step-by-Step Experimental Workflow

-

Preparation: Accurately weigh a small amount of this compound (e.g., 25 mg) and place it into a clean, dry test tube.[6]

-

Solvent Addition: Add a measured volume of the test solvent (e.g., 0.75 mL) to the test tube in small portions.[6]

-

Mixing: After each addition, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds) to facilitate dissolution.[5]

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved.[5]

-

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble."[7]

-

Repeat: Repeat the procedure for each selected organic solvent.

This systematic approach ensures reproducible and comparable results across different solvents.

Visualizing the Experimental Workflow

Sources

- 1. CAS 21906-36-5: 1-(4-Iodophenyl)-2-propanone | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H9IO | CID 256592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 31970-26-0 [sigmaaldrich.com]

- 4. aurumpharmatech.com [aurumpharmatech.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. saltise.ca [saltise.ca]

Introduction: A Proactive Approach to Laboratory Safety

An In-depth Technical Guide to the Safe Handling of 1-(4-Iodophenyl)propan-1-one

This compound is an aromatic ketone and a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring an iodinated phenyl ring, makes it a useful intermediate for cross-coupling reactions and other molecular elaborations. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile is paramount for ensuring the safety of researchers and the integrity of experimental work.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As a Senior Application Scientist, my objective is to provide a practical, in-depth framework for researchers, scientists, and drug development professionals to conduct a comprehensive risk assessment and implement robust safety protocols when working with this compound. We will explore the "why" behind each safety recommendation, grounding our procedures in the fundamental chemical and toxicological properties of the substance.

Section 1: Hazard Identification and Risk Assessment

The foundation of safe laboratory practice is a clear and comprehensive understanding of the potential hazards. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard identification.

Based on available data, this compound is classified with the following hazard statements (H-statements):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

A closely related analog, 1-(4-Iodophenyl)ethan-1-one, also carries a warning for respiratory irritation (H335), suggesting that caution should be exercised to avoid inhalation of the dust or powder form of the propanone derivative as well[1].

GHS Hazard Profile Summary

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

These classifications are not merely administrative labels; they are directives for action. "Causes skin irritation" implies that upon contact, the compound can elicit local inflammation, redness, or discomfort. "Causes serious eye irritation" indicates a higher level of risk to ocular tissue, potentially leading to significant and painful inflammation that requires immediate and thorough intervention[2]. The oral toxicity warning underscores the importance of preventing ingestion through contaminated hands or equipment.

Caption: The Hierarchy of Controls prioritizes safety strategies.

For this compound, engineering controls (e.g., a chemical fume hood) are essential, and PPE is the final, critical barrier.

Recommended Personal Protective Equipment (PPE) Ensemble

| Protection Type | Specific Equipment | Rationale & Best Practices |

| Engineering Controls | Certified Chemical Fume Hood | Essential for preventing inhalation of the solid powder and for containing any potential spills. All weighing and handling of the solid should be performed within a fume hood.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against skin irritation (H315). Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately.[4][5] |